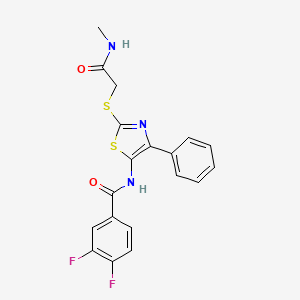

3,4-difluoro-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

Description

This compound features a benzamide core substituted with 3,4-difluoro groups, linked via an amide bond to a 4-phenylthiazole ring. The thiazole moiety is further functionalized with a thioether group connected to a methylamino-oxoethyl chain. Its synthesis likely involves coupling a 3,4-difluorobenzoic acid derivative with a functionalized thiazole intermediate, analogous to methods described for related compounds (e.g., hydrazinecarbothioamide coupling and cyclization reactions) .

Properties

IUPAC Name |

3,4-difluoro-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2S2/c1-22-15(25)10-27-19-23-16(11-5-3-2-4-6-11)18(28-19)24-17(26)12-7-8-13(20)14(21)9-12/h2-9H,10H2,1H3,(H,22,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQHWIIUZFLUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Difluoro-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazole moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H15F2N3O2S, with a molecular weight of approximately 419.5 g/mol. The presence of fluorine atoms enhances its lipophilicity and can influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound are primarily focused on its potential as an anticancer agent and its effects on metabolic pathways.

Anticancer Activity

Research indicates that compounds containing thiazole rings often exhibit anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context is still under investigation.

The proposed mechanism of action for similar thiazole compounds involves:

- Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, affecting pathways critical for cancer cell survival.

- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

-

Study on Pancreatic β-cell Protection

- A related study highlighted the protective effects of benzamide analogs against endoplasmic reticulum (ER) stress in pancreatic β-cells. This suggests potential applications in diabetes treatment through modulation of cellular stress responses .

- Findings : The analogs exhibited high efficacy (EC50 at 0.1 ± 0.01 μM), indicating strong protective properties against ER stress-induced cell death.

-

Thiazole Derivatives in Cancer Research

- A review on thiazole-bearing molecules reported significant anti-cancer activity across various cell lines, suggesting that modifications to the thiazole structure can enhance efficacy .

- Results : Certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, demonstrating their potential as effective anticancer agents.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Absorption and Distribution : Due to its lipophilic nature from fluorination, the compound may exhibit favorable absorption characteristics.

- Metabolism : Metabolic studies are necessary to understand how the compound is processed in vivo and its resultant bioactive metabolites.

Research Applications

The compound's unique structure positions it as a valuable scaffold for further drug development:

- Drug Development : Its potential as an anticancer agent makes it a candidate for further pharmacological studies.

- Enzyme Inhibition Studies : Investigating its role as an enzyme inhibitor could reveal new therapeutic pathways for metabolic diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous molecules from the evidence:

Key Findings from Comparative Analysis

Thiazole vs. Thiadiazole Cores: The target compound’s thiazole ring differs from thiadiazole derivatives (e.g., ) by having one fewer nitrogen atom. Thiadiazoles are noted for enhanced metabolic stability and insecticidal activity, while thiazoles (as in the target) may exhibit distinct pharmacokinetic profiles due to reduced ring polarity .

The methylamino-oxoethyl chain may act as a bioisostere for phosphate or carboxylate groups, improving target binding .

Benzamide Substituents: The 3,4-difluoro substitution on the benzamide core contrasts with 4-methoxy () or unsubstituted benzamides ().

Spectral and Tautomeric Behavior :

- IR data from triazole derivatives () confirm that thione tautomers (C=S) dominate over thiols (S-H) in similar structures, which aligns with the target compound’s expected stability. Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1243–1258 cm⁻¹) support this .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency and solubility of intermediates .

- Reagents : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are effective bases for deprotonation and facilitating nucleophilic substitutions .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be employed at each step to track reaction progress and ensure intermediate purity .

- Stepwise Isolation : Purify intermediates via recrystallization or column chromatography to avoid cross-contamination .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by identifying protons and carbons in the benzamide, thiazole, and methylamino groups .

- HPLC : Quantifies purity (>95%) and detects trace impurities using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays to identify rapid clearance or poor bioavailability .

- Solubility Optimization : Modify the compound’s lipophilicity via salt formation (e.g., hydrochloride) or co-solvent systems (e.g., PEG-400) to enhance in vivo exposure .

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to enzymes/receptors .

Q. What strategies are employed to analyze the structure-activity relationship (SAR) when modifying the thiazole and benzamide moieties?

- Methodological Answer :

- Systematic Substitution : Replace the 3,4-difluorobenzamide group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate effects on potency .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

- Bioassays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., cytotoxicity in cancer lines) .

Q. How can conflicting results in enzyme inhibition assays be systematically addressed?

- Methodological Answer :

- Assay Replication : Perform dose-response curves in triplicate across independent labs to rule out technical variability .

- Control Compounds : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Off-Target Screening : Use panels like Eurofins’ SelectScreen® to assess selectivity against related enzymes .

Notes on Evidence Utilization

- Structural analogs (e.g., thiadiazole derivatives in ) provide insights into bioactivity trends.

- Synthesis protocols from and are adaptable for scale-up with minor adjustments in stoichiometry.

- Avoid commercial sources (e.g., BenchChem in ) per user guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.